molecular formula C17H25N3O B11824120 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11824120
M. Wt: 287.4 g/mol
InChI Key: PSOALTCAJYYSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 2-methyl-6-(pyrrolidin-1-yl)pyridine scaffold linked to a piperidine moiety via an acetamide group. This specific arrangement is significant as both the piperidine and pyrrolidine rings are privileged structures in pharmaceuticals, commonly found in compounds that interact with biological targets such as G protein-coupled receptors (GPCRs) and enzymes . The 2-methyl-6-(pyrrolidin-1-yl)pyridine core is a recognized heterocyclic building block in chemical synthesis . Researchers are exploring its utility in developing novel bioactive molecules. Compounds featuring piperidine and pyrrolidine rings have demonstrated a wide range of pharmacological activities in scientific studies, serving as key scaffolds in probes for biological systems and in the development of potential therapeutics . The presence of these features makes this compound a valuable intermediate for researchers working in hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

1-[2-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C17H25N3O/c1-13-15(16-7-3-4-12-20(16)14(2)21)8-9-17(18-13)19-10-5-6-11-19/h8-9,16H,3-7,10-12H2,1-2H3

InChI Key

PSOALTCAJYYSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)C3CCCCN3C(=O)C

Origin of Product

United States

Preparation Methods

Preparation of 2-Methylpyrrolidine

The pyrrolidine moiety is critical for the compound’s structure. A scalable method for synthesizing (R)- or (S)-2-methylpyrrolidine involves the hydrogenation of 2-methylpyrroline using platinum catalysts.

Step Reagents/Conditions Yield Optical Purity Source
Hydrogenation of 2-methylpyrrolinePt/C, ethanol/methanol (2:1–3:1), ambient temperature≥50% ee≥50% ee
Recrystallization with L-tartrateL-tartrate, recrystallization in ethanol/methanolN/A≥90% ee

Key Insight :
Platinum-based catalysts (e.g., Pt/C) are preferred for their cost-effectiveness and scalability. The use of L-tartrate as a resolving agent enables enantiomer separation, critical for pharmaceutical applications.

Formation of the Pyridine Core

The pyridine ring is functionalized with methyl and pyrrolidinyl groups. A common approach involves nucleophilic substitution or coupling reactions.

Method Reagents Conditions Outcome Source
Suzuki-Miyaura CouplingAryl halide, Pd catalystDMF, 100–160°C, 10–48 hoursIntroduction of aryl groups
Friedel-Crafts AlkylationAcyl chloride, Lewis acidAnhydrous conditions, refluxMethylation at pyridine’s C2 position

Example :
For the methyl substitution, 2-methylpyridine derivatives are prepared via alkylation of pyridine using methyl chloride in the presence of AlCl₃.

Coupling Reactions for Core Assembly

Piperidine-Pyridine Linkage Formation

The ethanone linker connects the piperidine and pyridine moieties. Acylation reactions are pivotal for this step.

Reaction Type Reagents Conditions Yield Source
Nucleophilic AcylationPiperidine, acetyl chlorideTHF, base (e.g., TEA), 0–25°C60–80%
Reductive AminationAldehyde, piperidine, NaBH₃CNMethanol, 25°C, 12 hours70–85%

Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates in acylation.

  • Catalyst Efficiency : Copper(I) chloride or palladium catalysts may accelerate coupling reactions.

Pyrrolidinyl Group Introduction

The pyrrolidinyl group is introduced via alkylation or coupling.

Method Reagents Conditions Yield Source
AlkylationPyrrolidine, halogenated pyridineDMF, K₂CO₃, 80°C, 6 hours50–70%
Ullmann CouplingPyrrolidine, aryl halide, CuIDMF, 120°C, 24 hours40–60%

Example :
Aryl halides react with pyrrolidine in the presence of copper catalysts to form the C6-pyrrolidinyl bond.

Purification and Optimization

Recrystallization and Chromatography

Post-reaction purification is essential for isolating the target compound.

Method Conditions Purity Source
RecrystallizationEthanol/methanol≥95%
Column ChromatographyHexanes/EtOAc gradient≥98%

Key Insight :
Recrystallization with tartrate salts improves enantiomeric purity, while silica gel chromatography ensures high chemical purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings from Related Compounds

NMR and HRMS Data ()

  • 1H NMR shifts for acetyl groups typically appear at δ 2.5–3.0 ppm, while pyrrolidine protons resonate near δ 1.5–2.0 ppm .
  • HRMS data for such compounds show precise mass matches (e.g., [M+H]⁺ calculated 209.1542 vs. observed 209.1545), confirming structural integrity .

Limitations and Data Gaps

  • Physical Properties : Density, boiling point, and solubility data for the target compound and its analogs are unavailable in the provided evidence .
  • Biological Activity: No direct pharmacological data are cited; inferences are drawn from structural parallels.

Biological Activity

1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes multiple functional groups, such as a pyridine ring, a piperidine moiety, and a pyrrolidine unit. The molecular formula is C13H21N3OC_{13}H_{21}N_3O, with a molecular weight of 219.33 g/mol. Its IUPAC name indicates a complex arrangement that may contribute to its biological properties.

PropertyValue
Molecular FormulaC13H21N3O
Molecular Weight219.33 g/mol
IUPAC NameThis compound
CAS Number1355223-77-6

Preliminary studies suggest that this compound interacts with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are crucial for regulating mood, cognition, and pain perception, indicating potential applications in treating various neurological conditions.

Neurotransmitter Interaction

Research indicates that compounds with similar structures can modulate neurotransmitter pathways:

  • Dopamine Receptors : Potential agonistic or antagonistic effects may influence conditions like schizophrenia or Parkinson's disease.
  • Serotonin Receptors : Modulation could lead to antidepressant effects or influence anxiety disorders.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Studies

  • Neuropharmacological Effects : A study indicated that similar piperidine derivatives exhibited significant analgesic effects in animal models, suggesting potential pain-relieving properties for this compound as well .
  • Anticancer Activity : Research on structurally related compounds has shown promising results against various cancer cell lines. For instance, derivatives demonstrated IC50 values lower than established chemotherapeutics, indicating potent anticancer activity .
  • Cognitive Enhancement : Some studies have suggested that compounds affecting dopamine pathways can enhance cognitive functions, which may be applicable for treating cognitive decline in neurodegenerative diseases .

Safety and Toxicity

While the biological activities are promising, comprehensive safety data for this compound is currently limited. Further toxicological studies are necessary to establish a safety profile before clinical applications can be considered.

Q & A

Q. How can the synthetic yield of 1-(2-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone be optimized?

Methodological Answer:

  • Stepwise Synthesis: Use multi-step organic reactions, starting with functionalization of the pyridine core followed by coupling with the piperidine moiety. Key intermediates (e.g., 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl derivatives) should be purified via column chromatography before subsequent reactions .
  • Reaction Optimization: Adjust solvent polarity (e.g., dichloromethane for coupling steps) and temperature (60–80°C for nucleophilic substitutions). Catalysts like Pd/C or CuI can enhance cross-coupling efficiency .
  • Yield Monitoring: Track reaction progress using TLC and HPLC, isolating intermediates at ≥95% purity to minimize side-product formation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Confirmation:
  • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl group at C2 of pyridine, pyrrolidine N-linkage) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
    • Crystallography: Employ single-crystal X-ray diffraction (SHELXL refinement) to resolve stereochemistry, particularly for the piperidine-pyrrolidine junction .

Q. How can solubility and stability issues be addressed during in vitro assays?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO:water 1:9 v/v) or cyclodextrin-based formulations to improve aqueous solubility .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the ethanone group) .

Q. What are the key structural motifs influencing this compound’s reactivity?

Methodological Answer:

  • Electrophilic Sites: The ethanone carbonyl is susceptible to nucleophilic attack (e.g., Grignard additions), while the pyrrolidine N-atom participates in hydrogen bonding .
  • Steric Effects: The 2-methyl group on the pyridine ring hinders planarization, reducing π-stacking interactions but enhancing metabolic stability .

Q. How to design preliminary structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with varying substituents (e.g., replacing pyrrolidine with piperazine) and compare bioactivity .
  • Functional Group Analysis: Test truncated analogs (e.g., removing the ethanone group) to isolate pharmacophoric contributions .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

  • Multi-Technique Validation: Combine 1H^1H-NMR NOE experiments with X-ray crystallography to assign ambiguous stereocenters (e.g., piperidine chair conformation) .
  • Dynamic NMR: Analyze temperature-dependent 1H^1H-NMR shifts to detect conformational flexibility in the pyrrolidine ring .

Q. What computational strategies predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to dopamine receptors, focusing on π-π interactions between the pyridine ring and aromatic residues .
  • MD Simulations: Perform 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes, particularly at the pyrrolidine-binding pocket .

Q. How to identify pharmacological targets using omics approaches?

Methodological Answer:

  • Chemoproteomics: Immobilize the compound on sepharose beads for pull-down assays in brain lysates, followed by LC-MS/MS to identify bound proteins (e.g., monoamine transporters) .
  • Transcriptomics: Treat neuronal cell lines (SH-SY5Y) and analyze differential gene expression via RNA-seq, focusing on neurotransmitter pathways .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal assays) to explain reduced in vivo activity .
  • Metabolite Identification: Use high-resolution LC-MS to detect phase I/II metabolites (e.g., hydroxylation at the piperidine ring) that may antagonize parent compound effects .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Generate KO cell lines for putative targets (e.g., DRD2 dopamine receptor) and assess rescue of compound-induced effects .
  • PET Imaging: Radiolabel the compound with 11C^{11}C and track biodistribution in rodent models to correlate target engagement with behavioral outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.